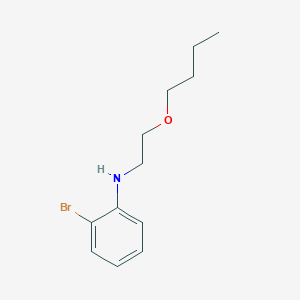

2-bromo-N-(2-butoxyethyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis

The molecular formula of 2-bromo-N-(2-butoxyethyl)aniline is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis

2-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature .Applications De Recherche Scientifique

Life Science

In the realm of life sciences, 2-bromo-N-(2-butoxyethyl)aniline may serve as a precursor or an intermediate in the synthesis of complex molecules used in biological studies. Its properties could be harnessed for probing biological pathways or creating novel compounds with potential therapeutic effects .

Material Science

This compound’s utility in material science could involve the development of new polymeric materials or coatings. Its bromine moiety makes it a candidate for use in flame retardants or as a building block for advanced composite materials .

Chemical Synthesis

2-bromo-N-(2-butoxyethyl)aniline is likely to be involved in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It could be used in the synthesis of azo dyes, pharmaceuticals, and agrochemicals due to its reactive bromine atom which is amenable to further functionalization .

Chromatography

In chromatography, this compound could be used as a standard or a reagent in the analytical process. Its unique structure might help in the separation of complex mixtures or in the development of new chromatographic methods .

Analytical Science

Analytical applications might include the use of 2-bromo-N-(2-butoxyethyl)aniline as a derivatization agent for the detection and quantification of various substances. Its structure could interact with specific analytes, enhancing their detectability .

Medicinal Chemistry

In medicinal chemistry, the compound could be explored for drug design and discovery. It might act as a key intermediate in the synthesis of molecules with potential pharmacological activities .

Polymer Science

2-bromo-N-(2-butoxyethyl)aniline could be used in the synthesis of new polymers or the modification of existing ones. Its incorporation into polymer chains may impart desirable properties such as increased thermal stability or enhanced mechanical strength .

Optoelectronics

Lastly, in optoelectronics, this compound might be valuable in the creation of organic light-emitting diodes (OLEDs) or other electronic devices. Its molecular structure could be pivotal in achieving efficient energy transfer and light emission .

Propriétés

IUPAC Name |

2-bromo-N-(2-butoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVNEWPPXHUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-butoxyethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

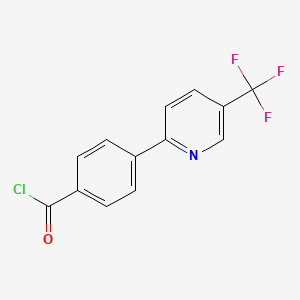

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)